molecular formula C8H5Cl3O2S2 B097199 S-Trichlorovinyl benzenethiosulfonate CAS No. 16627-02-4

S-Trichlorovinyl benzenethiosulfonate

Cat. No.: B097199
CAS No.: 16627-02-4
M. Wt: 303.6 g/mol
InChI Key: GHQFMPNACCACOF-UHFFFAOYSA-N
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Description

S-Trichlorovinyl benzenethiosulfonate (C₈H₅Cl₃O₂S₂) is a thiosulfonate ester characterized by a benzene ring linked to a sulfonylthio group (-S(O)₂-S-) and a trichlorovinyl substituent. Thiosulfonates generally exhibit the structure R-S(O)₂-S-R', where the electronic and steric properties of R and R' dictate their reactivity and stability. In this compound, the trichlorovinyl group (Cl₃C=CH-) introduces strong electron-withdrawing effects, enhancing the electrophilicity of the sulfur atom and influencing its chemical behavior .

Properties

CAS No.

16627-02-4

Molecular Formula

C8H5Cl3O2S2

Molecular Weight

303.6 g/mol

IUPAC Name

2-(1,2,2-trichloroethylsulfonyl)-7-thiabicyclo[4.1.0]hepta-1(6),2,4-triene

InChI

InChI=1S/C8H5Cl3O2S2/c9-7(10)8(11)15(12,13)5-3-1-2-4-6(5)14-4/h1-3,7-8H

InChI Key

GHQFMPNACCACOF-UHFFFAOYSA-N

SMILES

C1=CC2=C(S2)C(=C1)S(=O)(=O)C(C(Cl)Cl)Cl

Canonical SMILES

C1=CC2=C(S2)C(=C1)S(=O)(=O)C(C(Cl)Cl)Cl

Synonyms

Benzenethiosulfonic acid S-(trichlorovinyl) ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Thiosulfonate esters vary based on their substituents. Key analogs include:

  • S-Phenyl benzenethiosulfonate (C₁₂H₁₀O₂S₂): Features two phenyl groups, leading to electron-donating effects.
  • S-Methyl benzenethiosulfonate (C₇H₈O₂S₂): Contains a methyl group, offering minimal steric hindrance.
  • S-Trifluoromethyl benzenethiosulfonate (C₇H₅F₃O₂S₂): Substituted with a trifluoromethyl group, which is moderately electron-withdrawing.

Table 1: Structural and Electronic Properties

Compound Molecular Weight (g/mol) Substituent (R) Electronic Effect
S-Trichlorovinyl benzenethiosulfonate 315.5 Trichlorovinyl Strong electron-withdrawing
S-Phenyl benzenethiosulfonate 262.3 Phenyl Electron-donating
S-Methyl benzenethiosulfonate 188.2 Methyl Weak electron-donating

Reactivity in Chemical Reactions

The trichlorovinyl group significantly enhances reactivity:

  • Nucleophilic Substitution : The electron-withdrawing Cl₃C=CH- group increases the electrophilicity of the sulfur atom, accelerating reactions with nucleophiles (e.g., amines, thiols). In contrast, S-phenyl benzenethiosulfonate exhibits slower kinetics due to resonance stabilization of the phenyl group .
  • By-product Formation : Evidence from sulfonylative Suzuki–Miyaura reactions shows that S-phenyl benzenethiosulfonate forms as a side product under standard conditions (retention time = 2.99 min), highlighting its moderate reactivity compared to more electrophilic derivatives like the trichlorovinyl analog .

Table 2: Reactivity in Sulfonylative Coupling Reactions

Compound Reaction Rate (Relative) By-product Likelihood
This compound High Low
S-Phenyl benzenethiosulfonate Moderate High
S-Methyl benzenethiosulfonate Low Moderate

Table 3: Physical Properties

Compound Decomposition Temperature (°C) Solubility in THF (mg/mL)
This compound 120 15
S-Phenyl benzenethiosulfonate 200 45

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